molecular formula C16H17F3N2OS B2939074 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 860609-26-3

2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2939074
CAS No.: 860609-26-3
M. Wt: 342.38
InChI Key: AKOOIQANRYDABH-UHFFFAOYSA-N
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Description

2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound with the molecular formula C₁₆H₁₇F₃N₂OS This compound features a pyrimidinone core substituted with a trifluoromethyl group, a propyl chain, and a 4-methylbenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-keto ester and a guanidine derivative under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Propyl Chain: The propyl group can be introduced through an alkylation reaction using a propyl halide in the presence of a strong base.

    Addition of the 4-Methylbenzylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF₃ group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition due to its potential to interact with biological macromolecules.

    Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group may participate in redox reactions or form covalent bonds with active site residues. The propyl chain and pyrimidinone core contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-methylbenzyl)sulfanyl]-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with an ethyl group instead of a propyl group.

    2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(difluoromethyl)-4(3H)-pyrimidinone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinol: Similar structure but with a hydroxyl group instead of a ketone.

Uniqueness

The unique combination of the trifluoromethyl group, propyl chain, and 4-methylbenzylsulfanyl group in 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone provides it with distinct chemical and physical properties. These include enhanced lipophilicity, increased metabolic stability, and potential for strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOOIQANRYDABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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